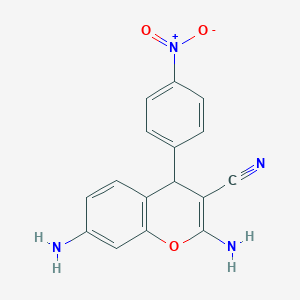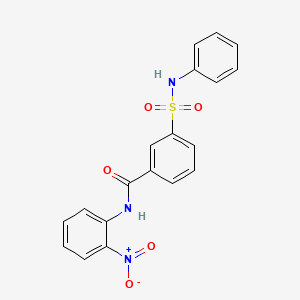
2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the chromene family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death. Additionally, this compound has been found to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are essential for the metastasis of cancer cells. Furthermore, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for the research on 2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile. One of the areas of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cellular processes.
Synthesis Methods
The synthesis of 2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile involves a multistep process that includes the condensation of 4-nitrobenzaldehyde with malononitrile, followed by the reaction with ethyl cyanoacetate and ammonium acetate. The final product is obtained after the reduction of the nitro group with tin (II) chloride and hydrochloric acid. This method has been optimized to produce high yields of the compound with a purity of over 95%.
Scientific Research Applications
2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. It has also been found to be effective against drug-resistant bacteria and fungi. Furthermore, this compound has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2,7-diamino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c17-8-13-15(9-1-4-11(5-2-9)20(21)22)12-6-3-10(18)7-14(12)23-16(13)19/h1-7,15H,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCWIJPEYMWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)


![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)
![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)

![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)
